molecular formula C14H22N6O3 B12799937 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- CAS No. 134934-97-7

9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)-

Cat. No.: B12799937
CAS No.: 134934-97-7
M. Wt: 322.36 g/mol
InChI Key: QQIFWWCGYBDVOT-WKRBSTNYSA-N
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Description

9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog This compound is structurally related to purine nucleosides and is characterized by the presence of a purine base attached to a modified sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- typically involves multiple steps. One common approach is the glycosylation of a protected purine base with a suitably protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. Subsequent deprotection steps are carried out to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine base or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or sugar moiety.

Scientific Research Applications

9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. The compound can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. It may also inhibit key enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’-Deoxyadenosine: A deoxyribonucleoside analog with structural similarities.

    Vidarabine: An antiviral nucleoside analog with a similar sugar moiety.

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

134934-97-7

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(tert-butylamino)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H22N6O3/c1-14(2,3)19-8-10(22)7(4-21)23-13(8)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1

InChI Key

QQIFWWCGYBDVOT-WKRBSTNYSA-N

Isomeric SMILES

CC(C)(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CC(C)(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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